molecular formula C8H5BrClNO4 B8500986 Methyl 2-bromo-5-chloro-3-nitrobenzoate

Methyl 2-bromo-5-chloro-3-nitrobenzoate

Cat. No. B8500986
M. Wt: 294.48 g/mol
InChI Key: NHFAVZNNBSBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H5BrClNO4 and its molecular weight is 294.48 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H5BrClNO4

Molecular Weight

294.48 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-3-nitrobenzoate

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3

InChI Key

NHFAVZNNBSBWPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-bromo-5-chlorobenzoate (10 g, 40 mmol) in concentrated H2SO4 (48 ml, 910 mmol) was cooled to −5° C. in an acetone/ice bath in air. A mixture of concentrated nitric acid (3.35 ml, 52 mmol) and concentrated H2SO4 (3.4 ml, 64 mmol) was added dropwise to the reaction mixture at 0° C. over 30 minutes. The yellow reaction mixture was stirred at 0° C. for 1.5 hours before being poured onto ice. EtOAc (150 ml) was added and the phases were separated. The organic phase was washed with deionized water (3×50 ml) followed by brine (50 ml). The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure to give 12.0 g (60%) of the title compound material as a pale yellow oil which solidified upon standing. This material contained 40% of the 6-nitro isomer. This material was used without further purification. LC-MS 91%, m/z=no ionisation, 1H NMR (500 MHz, Chloroform-d) δ 7.86 (1H, d, J=2.52 Hz), 7.77 (1H, d, J=2.52 Hz), 3.99 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
60%

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